molecular formula C18H32F2N2O6 B15127888 tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B15127888
M. Wt: 410.5 g/mol
InChI Key: WBYVHGLDXCSYMS-RMHGRBOHSA-N
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Description

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate and tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate are stereoisomers of a fluorinated pyrrolidine derivative

Properties

Molecular Formula

C18H32F2N2O6

Molecular Weight

410.5 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/2C9H16FNO3/c2*1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h2*6-7,12H,4-5H2,1-3H3/t2*6-,7+/m10/s1

InChI Key

WBYVHGLDXCSYMS-RMHGRBOHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)F)O.CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)O.CC(C)(C)OC(=O)N1CC(C(C1)F)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structural features make them valuable in the development of new synthetic methodologies.

Biology

In biology, these compounds are studied for their potential as enzyme inhibitors. Their ability to interact with biological targets makes them useful in the design of new drugs and therapeutic agents.

Medicine

In medicine, these compounds are explored for their potential pharmacological properties. Their fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In industry, these compounds are used in the production of fine chemicals and pharmaceuticals. Their unique reactivity makes them valuable in various industrial processes.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a fluorine atom and a hydroxyl group in these compounds distinguishes them from other similar compounds. This structural feature can enhance their reactivity and binding affinity, making them valuable in various applications.

Biological Activity

Tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate and its enantiomer, tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate, are compounds of significant interest in medicinal chemistry due to their potential biological activities. These compounds are derivatives of pyrrolidine and have been studied for their pharmacological properties, particularly in relation to neurodegenerative diseases and other therapeutic applications.

Propertytert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylatetert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Molecular FormulaC₉H₁₆FNO₃C₉H₁₆FNO₃
Molecular Weight205.23 g/mol205.23 g/mol
CAS Number1174020-40-61174020-50-8
Purity>98%>98%
Storage ConditionsSealed in dry conditions at 2-8°CSealed in dry conditions at 2-8°C

Neuroprotective Effects

Research indicates that these compounds exhibit neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. In vitro studies have demonstrated that these compounds can enhance cell viability in astrocytes exposed to Aβ peptides. The mechanism appears to involve the modulation of inflammatory cytokines such as TNF-α and IL-6, which are elevated during neurodegenerative processes.

Case Study:
A study published in Molecules reported that the compound M4 (related to the tert-butyl derivatives) showed a moderate protective effect against Aβ-induced cytotoxicity in astrocytes. The treatment improved cell viability significantly compared to untreated controls, suggesting a potential for these compounds in therapeutic applications for Alzheimer's disease .

Enzyme Inhibition

Both enantiomers have been investigated for their ability to inhibit key enzymes involved in neurodegeneration. Specifically, they have shown promise as inhibitors of acetylcholinesterase (AChE) and β-secretase. This dual inhibition could reduce the levels of Aβ by preventing its formation and promoting its clearance from the brain.

Pharmacokinetics and Bioavailability

The bioavailability of these compounds is critical for their effectiveness. Preliminary pharmacokinetic studies suggest that the compounds may have favorable absorption characteristics; however, detailed studies are necessary to fully understand their distribution and metabolism within biological systems.

Safety and Toxicology

Safety profiles for these compounds indicate low toxicity at therapeutic doses. However, as with any new chemical entity, comprehensive toxicological evaluations are essential before clinical application. Current data suggests a need for further investigation into long-term effects and potential side effects.

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